molecular formula C12H14INO2 B12334392 (R)-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate CAS No. 1217615-09-2

(R)-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate

Cat. No.: B12334392
CAS No.: 1217615-09-2
M. Wt: 331.15 g/mol
InChI Key: OWEFKEHDJNUTPJ-LLVKDONJSA-N
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Description

®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate is a chemical compound with the molecular formula C12H14INO2 and a molecular weight of 331.15 g/mol . It is characterized by the presence of an iodine atom attached to a benzoate ring, which is further substituted with a pyrrolidinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate typically involves the iodination of a benzoate precursor followed by the introduction of the pyrrolidinyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the benzoate ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of ®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate involves its interaction with specific molecular targets. The iodine atom and the pyrrolidinyl group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate: Similar structure but without the ®-configuration.

    Methyl 5-bromo-2-(pyrrolidin-2-yl)benzoate: Similar structure with bromine instead of iodine.

    Methyl 5-chloro-2-(pyrrolidin-2-yl)benzoate: Similar structure with chlorine instead of iodine.

Uniqueness

®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities compared to its non-chiral or differently configured analogs .

Properties

CAS No.

1217615-09-2

Molecular Formula

C12H14INO2

Molecular Weight

331.15 g/mol

IUPAC Name

methyl 5-iodo-2-[(2R)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H14INO2/c1-16-12(15)10-7-8(13)4-5-9(10)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

OWEFKEHDJNUTPJ-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)I)[C@H]2CCCN2

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)C2CCCN2

Origin of Product

United States

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